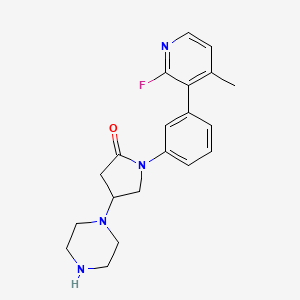
1-(3-(2-Fluoro-4-methylpyridin-3-yl)phenyl)-4-(piperazin-1-yl)pyrrolidin-2-one
描述
The compound identified by the Molecular Formula Chemical Database number MFCD31811568 is a chemical entity with significant interest in various scientific fields
属性
分子式 |
C20H23FN4O |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
1-[3-(2-fluoro-4-methylpyridin-3-yl)phenyl]-4-piperazin-1-ylpyrrolidin-2-one |
InChI |
InChI=1S/C20H23FN4O/c1-14-5-6-23-20(21)19(14)15-3-2-4-16(11-15)25-13-17(12-18(25)26)24-9-7-22-8-10-24/h2-6,11,17,22H,7-10,12-13H2,1H3 |
InChI 键 |
DEUUZBQSQYJQIS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC=C1)F)C2=CC(=CC=C2)N3CC(CC3=O)N4CCNCC4 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31811568 involves a series of chemical reactions that require precise conditions. The synthetic route typically includes the formation of a core structure followed by functional group modifications. The reaction conditions often involve controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of MFCD31811568 is scaled up from laboratory methods, ensuring consistency and efficiency. The process involves large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the compound meets industrial standards.
化学反应分析
Types of Reactions
MFCD31811568 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert MFCD31811568 into reduced forms, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
MFCD31811568 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which MFCD31811568 exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


